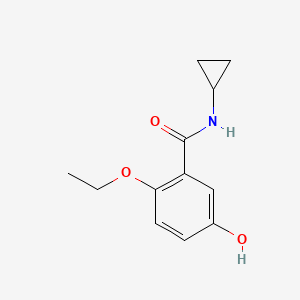
N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide: is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound is characterized by its benzamide structure, featuring a cyclopropyl group, an ethoxy group, and a hydroxyl group on the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide typically involves the following steps:
Benzamide Formation: The starting material, 2-ethoxy-5-hydroxybenzoic acid, undergoes amidation with cyclopropylamine under acidic conditions to form the benzamide derivative.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and aprotic solvents are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Halogenated compounds and other substituted benzamides.
科学的研究の応用
N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The mechanism by which N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.
類似化合物との比較
N-Cyclopropyl-2-methoxy-5-hydroxybenzamide
N-Cyclopropyl-2-chloro-5-hydroxybenzamide
N-Cyclopropyl-2-fluoro-5-hydroxybenzamide
Uniqueness: N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide is unique due to its specific ethoxy group, which influences its chemical reactivity and biological activity compared to other similar compounds.
生物活性
N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group, an ethoxy group, and a hydroxybenzamide moiety, which contribute to its unique chemical properties. The presence of the cyclopropyl group can enhance the compound's binding affinity to biological targets, while the hydroxy group may facilitate interactions through hydrogen bonding.
- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes involved in cancer progression, particularly those related to the PI3K/AKT signaling pathway. This pathway is crucial for cell growth and survival, making it a significant target for anticancer therapies.
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, attributed to its structural features that allow it to interact effectively with bacterial cell membranes or specific microbial targets.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Targeting PI3K/AKT pathway |
Case Studies
- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was particularly effective against breast and lung cancer cell lines, showing IC50 values in the low micromolar range.
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited strong antibacterial activity against several strains of Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were recorded at 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating promising potential as an antimicrobial agent.
Research Findings
Recent research has highlighted the significance of nitrogen-containing heterocycles in drug design, with compounds like this compound showing broad biological activities due to their structural characteristics. The ability of such compounds to interact with DNA through hydrogen bonding further enhances their anticancer potential .
特性
IUPAC Name |
N-cyclopropyl-2-ethoxy-5-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-11-6-5-9(14)7-10(11)12(15)13-8-3-4-8/h5-8,14H,2-4H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLNNDUTCBABPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)O)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














